N-(4,4-Dinitropentan-2-ylidene)hydroxylamine
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Overview
Description
N-(4,4-Dinitropentan-2-ylidene)hydroxylamine is a chemical compound characterized by the presence of nitro groups and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dinitropentan-2-ylidene)hydroxylamine typically involves the reaction of 4,4-dinitropentanal with hydroxylamine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(4,4-Dinitropentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-(4,4-Dinitropentan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in biochemical pathways involving nitro and hydroxylamine groups.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-Dinitropentan-2-ylidene)hydroxylamine involves its interaction with molecular targets through its nitro and hydroxylamine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form stable complexes with target molecules .
Comparison with Similar Compounds
Hydrazine, (2,4-dinitrophenyl)-: Similar in having nitro groups and a hydrazine moiety.
2,4-Dinitrophenol: Shares the dinitro functional groups but differs in its overall structure.
Properties
CAS No. |
62116-05-6 |
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Molecular Formula |
C5H9N3O5 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
N-(4,4-dinitropentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H9N3O5/c1-4(6-9)3-5(2,7(10)11)8(12)13/h9H,3H2,1-2H3 |
InChI Key |
OFCWYIJRUOCYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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